Molecular Descriptor Differentiation: Increased TPSA and Hydrogen-Bond Acceptor Count vs. 1-Alkyl Analogs
The morpholine substituent on 4-morpholin-4-yl-1H-pyrazine-2,3-dione contributes three hydrogen-bond acceptors (two carbonyl oxygens plus the morpholine ether oxygen) and a tertiary amine, yielding a predicted topological polar surface area (TPSA) of approximately 62.5 Ų. In contrast, the 1-methyl analog (C₅H₆N₂O₂, MW 126.11) contributes only two H-bond acceptors (the two carbonyl oxygens) and has a TPSA of approximately 44 Ų [1]. This 42% increase in TPSA is directly relevant for optimizing aqueous solubility and for modulating blood-brain barrier penetration in CNS drug discovery programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | TPSA ≈ 62.5 Ų; HBA = 4 (2 carbonyl O + 1 morpholine O + 1 morpholine N) |
| Comparator Or Baseline | 1-Methyl-1,4-dihydropyrazine-2,3-dione (CAS 4774-11-2): TPSA ≈ 44 Ų; HBA = 2 (2 carbonyl O only) |
| Quantified Difference | ΔTPSA ≈ +18.5 Ų (42% increase); ΔHBA = +2 |
| Conditions | In silico calculated values based on molecular topology; experimental confirmation not located for this compound. |
Why This Matters
Higher TPSA and HBA count predict improved aqueous solubility and reduced passive membrane permeability, parameters that must be matched to the target product profile (e.g., oral vs. CNS exposure) and cannot be achieved with simple 1-alkyl analogs.
- [1] Estimated TPSA value based on fragment-based calculation methods (Ertl et al., J. Med. Chem. 2000) applied to the molecular structure of 4-morpholin-4-yl-1H-pyrazine-2,3-dione. Precise experimental value not located in the public domain. View Source
